2-Isopropyl-5-methyl-pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

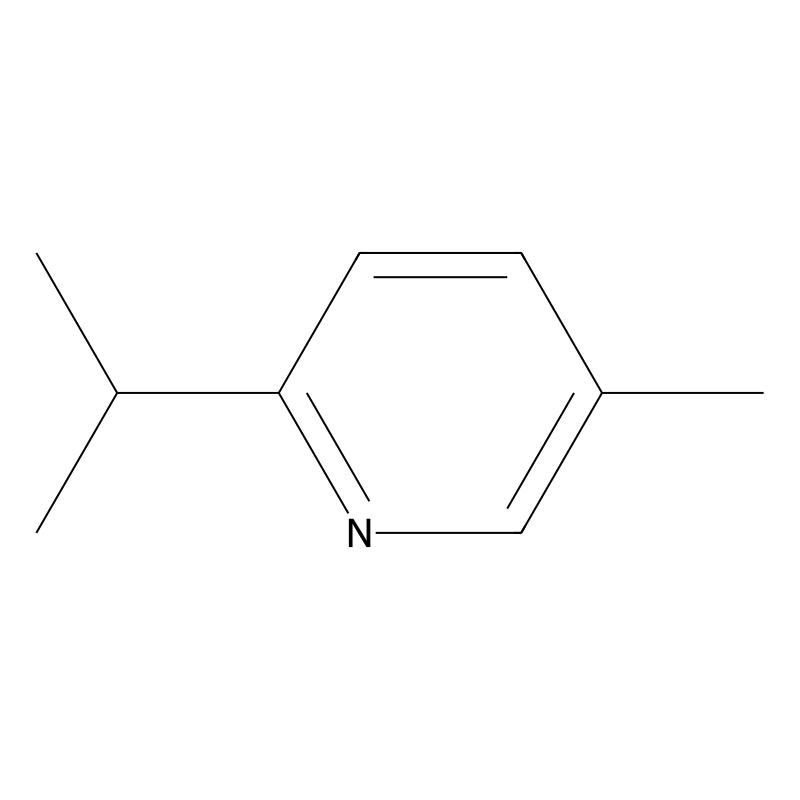

2-Isopropyl-5-methyl-pyridine is an organic compound classified within the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. This compound features an isopropyl group at the second position and a methyl group at the fifth position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 135.21 g/mol. The compound appears as a colorless to pale yellow liquid with a distinctive odor .

- Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: It can undergo reduction using lithium aluminum hydride, leading to the formation of dihydropyridine derivatives.

- Electrophilic Substitution: The pyridine ring allows for electrophilic substitution reactions, facilitating the introduction of different functional groups. Common reagents include halogens and sulfonyl chlorides .

Research indicates that 2-Isopropyl-5-methyl-pyridine exhibits potential biological activities, particularly antimicrobial and antifungal properties. Its interactions with biological systems may involve modulation of enzyme activity or disruption of microbial cell membranes, although specific mechanisms remain to be fully elucidated .

The synthesis of 2-Isopropyl-5-methyl-pyridine can be achieved through several methods:

- Alkylation Method: A common approach involves the alkylation of 2-methyl-5-pyridylmethanol with isopropyl bromide in the presence of a base like potassium carbonate, typically in dimethylformamide at elevated temperatures.

- Industrial Production: On an industrial scale, similar synthetic routes are employed but optimized for efficiency and yield. Continuous flow reactors may be utilized, along with purification techniques such as distillation and recrystallization to obtain high-purity products .

2-Isopropyl-5-methyl-pyridine finds applications across various fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules and acts as a ligand in coordination chemistry.

- Biology and Medicine: Its potential therapeutic applications are being explored, particularly in drug development.

- Industry: The compound is used in producing agrochemicals, dyes, and specialty chemicals .

Several compounds share structural similarities with 2-Isopropyl-5-methyl-pyridine. Here are some notable comparisons:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Methyl-5-ethylpyridine | Contains an ethyl group instead of an isopropyl group. | Different alkyl substitution affects reactivity. |

| 2-Isopropyl-5-ethylpyridine | Contains both isopropyl and ethyl groups on the ring. | Unique combination of alkyl groups influences properties. |

| 2-Methyl-5-isopropylpyridine | Positions of isopropyl and methyl groups are swapped. | Variation in substitution pattern alters activity. |

The uniqueness of 2-Isopropyl-5-methyl-pyridine lies in its specific substitution pattern, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .